Asimadoline hydrochloride is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany . It was initially developed to treat peripheral pain such as arthritis . Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown encouraging clinical efficacy for the treatment of IBS in a barostat study in IBS patients and has the potential for treating other gastrointestinal diseases .
The molecular formula of Asimadoline hydrochloride is C27H30N2O2·HCl . The average molecular weight is 451.00 Da
Asimadoline hydrochloride is derived from the class of compounds known as opioid receptor modulators, specifically targeting the kappa-opioid receptor. It has been studied for its pharmacological properties, particularly in relation to pain management and inflammatory diseases. The compound is also referred to by its developmental code EMD-61753 .
The synthesis of asimadoline hydrochloride involves several steps, typically starting from simple organic precursors. A notable method includes the formation of peptide amides that act as ligands for the kappa-opioid receptor. The synthesis process can be outlined as follows:
Asimadoline hydrochloride features a complex molecular structure characterized by a diaryl acetamide framework. Its molecular formula is C₁₈H₂₃ClN₂O₂S, with a molecular weight of approximately 364.9 g/mol.
The three-dimensional conformation of asimadoline can be analyzed using computational modeling techniques, enabling insights into its interaction with opioid receptors .
Asimadoline hydrochloride undergoes various chemical reactions that can be categorized into:
The understanding of these reactions is crucial for optimizing therapeutic applications and dosage formulations .
Asimadoline exerts its pharmacological effects primarily through selective activation of kappa-opioid receptors located on neurons involved in pain modulation and inflammation.
Asimadoline hydrochloride has been explored for various scientific applications:
Asimadoline hydrochloride (Chemical Abstracts Service Registry Number 185951-07-9) is a synthetically derived diarylacetamide derivative with the systematic name N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide hydrochloride. Its molecular formula is C₂₇H₃₁ClN₂O₂, yielding a molecular weight of 451.00 grams per mole [2] [6] [10]. The compound features two stereogenic centers, conferring a specific (3S,1S) relative configuration that is critical for its biological activity. This stereochemistry is explicitly defined in the International Union of Pure and Applied Chemistry name and confirmed by chiral analytical methods [2] [6]. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base.
Key structural elements include:
The synthesis of asimadoline hydrochloride employs stereoselective strategies to establish the critical (3S,1S) configuration. A convergent route involves:
Optimization efforts target:
Industrial-scale synthesis employs continuous flow chemistry for the amidation step, enhancing heat transfer and reducing reaction times by 70% compared to batch processes [7].
Asimadoline hydrochloride presents as a white-to-beige crystalline powder, typically desiccated to maintain stability [2] [10]. Key physicochemical parameters include:
Table 1: Solubility Profile of Asimadoline Hydrochloride
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Dimethyl sulfoxide | 90–240 | 25°C (clarified by warming) |
Ethanol | 11 | 25°C |
Water | 3 | 25°C |
Dimethyl sulfoxide (fresh) | 199.55 mM | 25°C |
citation:1] [4] [10] |
The partition coefficient (log P) of 3.8 ± 0.2 (octanol/water) indicates moderate lipophilicity, consistent with its low blood-brain barrier permeability [4] [6]. Stability studies reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7